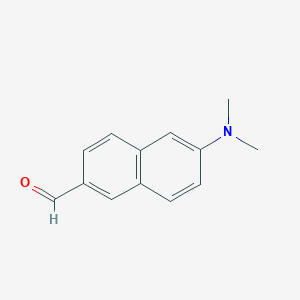

![molecular formula C14H10Cl2O2 B065934 2-[(2,6-Dichlorobenzyl)oxy]benzaldehyde CAS No. 175203-16-4](/img/structure/B65934.png)

2-[(2,6-Dichlorobenzyl)oxy]benzaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Benzaldehyde derivatives are crucial intermediates in organic synthesis, playing a key role in the formation of various aromatic compounds. These derivatives are often employed in the synthesis of pharmaceuticals, agrochemicals, and materials due to their functional group compatibility and structural diversity.

Synthesis Analysis

The synthesis of benzaldehyde derivatives typically involves oxidative reactions or catalytic processes. For example, the synthesis of 3-methoxy-2-[(2,4,4,6,6-pentachloro-1,3,5,2λ5,4λ5,6λ5-triazatriphosphin-2-yl)oxy]benzaldehyde demonstrates the use of hexachlorocyclotriphosphazene, showcasing a method for introducing complex groups into the benzaldehyde core (Özay et al., 2013).

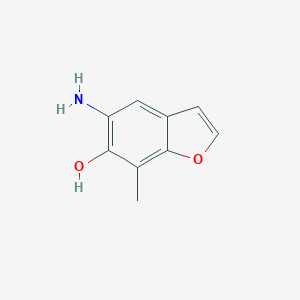

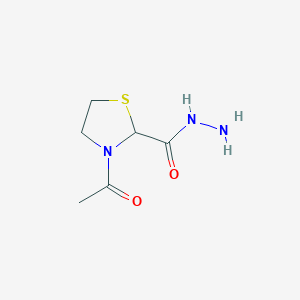

Molecular Structure Analysis

The molecular structure of benzaldehyde derivatives can be determined using spectroscopic techniques and X-ray crystallography. These methods provide detailed information on the electronic and spatial configuration of the molecules, essential for understanding their reactivity and properties. For instance, the structure of certain benzaldehyde derivatives has been elucidated, revealing insights into their crystal packing and hydrogen bonding patterns (Bender et al., 1986).

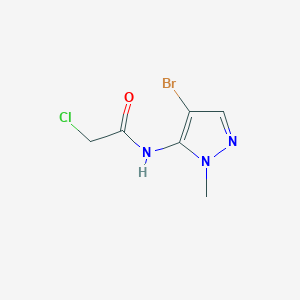

Chemical Reactions and Properties

Benzaldehyde derivatives undergo various chemical reactions, including condensation, oxidation, and coupling reactions. The specific reactivity of these compounds depends on the substituents attached to the benzaldehyde core. For example, photocatalytic oxidation of benzyl alcohol to benzaldehyde derivatives highlights the potential for green chemistry approaches in synthesizing these compounds (Meng et al., 2015).

科学的研究の応用

Synthetic Applications and Chemical Properties

2-[(2,6-Dichlorobenzyl)oxy]benzaldehyde, while not directly mentioned, shares structural similarities with compounds involved in complex chemical synthesis and transformations. A review on 2,6-bis-(benzimidazol-2-yl)-pyridine and 2,6-bis-(benzthiazol-2-yl)-pyridine complexes outlines the vast potential for creating compounds with unique properties, including magnetic, biological, and electrochemical activities. These insights suggest avenues for exploiting structural analogs like 2-[(2,6-Dichlorobenzyl)oxy]benzaldehyde in synthesizing new materials with tailored properties (Boča, Jameson, & Linert, 2011).

Environmental Applications

The research on redox mediators in the degradation of organic pollutants highlights the role of specific chemical structures in enhancing the efficiency of enzymatic degradation processes. Though 2-[(2,6-Dichlorobenzyl)oxy]benzaldehyde is not explicitly mentioned, the underlying chemistry suggests potential for its use in environmental remediation, especially in the enzymatic breakdown of recalcitrant compounds in wastewater (Husain & Husain, 2007).

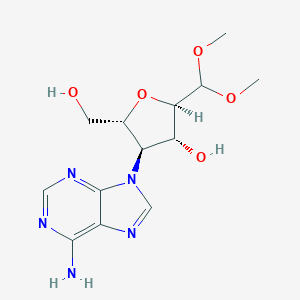

Photocatalysis and Energy Conversion

Photocatalytic materials for water splitting represent a crucial area of research in sustainable energy. The review by Kudo and Miseki (2009) on heterogeneous photocatalyst materials suggests that compounds with specific electronic structures, akin to those in 2-[(2,6-Dichlorobenzyl)oxy]benzaldehyde, could be explored for their potential in solar hydrogen production, leveraging their ability to mediate electron transfer processes (Kudo & Miseki, 2009).

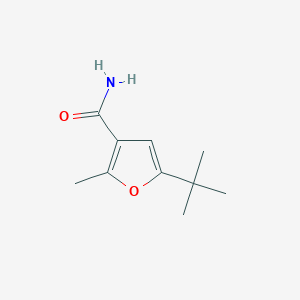

Antioxidant and Biological Activities

The study of antioxidants and their activity, as reviewed by Munteanu and Apetrei (2021), presents an opportunity for compounds like 2-[(2,6-Dichlorobenzyl)oxy]benzaldehyde to be evaluated for their antioxidant capacity. The diverse methods used to determine antioxidant activity could be applied to assess the potential health benefits of this compound, especially in the context of food science and nutraceuticals (Munteanu & Apetrei, 2021).

Safety and Hazards

特性

IUPAC Name |

2-[(2,6-dichlorophenyl)methoxy]benzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Cl2O2/c15-12-5-3-6-13(16)11(12)9-18-14-7-2-1-4-10(14)8-17/h1-8H,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUJBZYNJIQASTQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)OCC2=C(C=CC=C2Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Cl2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40394990 |

Source

|

| Record name | 2-[(2,6-dichlorobenzyl)oxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40394990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(2,6-Dichlorobenzyl)oxy]benzaldehyde | |

CAS RN |

175203-16-4 |

Source

|

| Record name | 2-[(2,6-dichlorobenzyl)oxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40394990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(6R,7AR)-6-hydroxy-2-methylhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B65860.png)

![methyl (Z)-3-[(3R,5S)-5-ethoxydioxolan-3-yl]prop-2-enoate](/img/structure/B65863.png)